2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone involves multiple steps, typically starting with the preparation of the benzodioxole moiety. This is followed by the introduction of the nitro group and the triazole ring. The final step involves the attachment of the morpholine group to the ethanone backbone. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The morpholine group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the nitro-triazole ring can form hydrogen bonds with amino acid residues. The morpholine group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound shares the benzodioxole moiety but has different functional groups, leading to different chemical properties and applications.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with the benzodioxole moiety, but with a carboxylic acid group instead of the nitro-triazole and morpholine groups.
Properties
Molecular Formula |
C15H15N5O7 |
---|---|
Molecular Weight |
377.31 g/mol |
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H15N5O7/c21-13(18-3-5-24-6-4-18)8-19-15(16-14(17-19)20(22)23)27-10-1-2-11-12(7-10)26-9-25-11/h1-2,7H,3-6,8-9H2 |
InChI Key |
HRJUVMRDQVFKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=NC(=N2)[N+](=O)[O-])OC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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